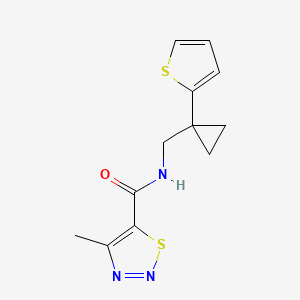

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

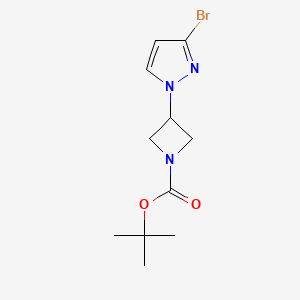

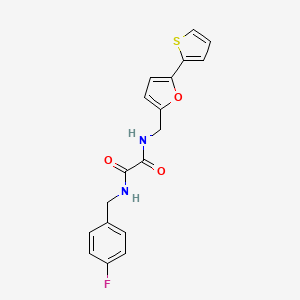

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrFNO. It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .

Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

Indole-3-carbaldehyde derivatives, such as 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde, have been highlighted in recent applications of multicomponent reactions . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Molecular Structure

A study focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds revealed significant insights into the molecular structure and intermolecular interactions. This research provides a deep understanding of the crystal structure, Hirshfeld surface analysis, and thermal stability of the compound. The study utilized DFT and thermal analysis to characterize the compound and explored its electronic spectra through TD-DFT results, highlighting its good thermal stability up to 215°C (Barakat et al., 2017).

Crystallographic Analysis

Another study demonstrated the crystal structure of 5-bromo-1H-indole-3-carbaldehyde derivatives, emphasizing the role of hydrogen bonds in forming the molecular structure. This research highlighted the assembly of molecules into ribbons through aminocarbonyl hydrogen bonds, providing insights into the supramolecular assembly of such compounds (H. M. Ali, S. N. A. Halim, & S. Ng, 2005).

Synthesis and Structural Elucidation

Research on marine sponges identified bromoindoles, including 6-bromoindole-3-carbaldehyde, showcasing the natural occurrence and structural elucidation of these compounds. This study not only identified the structures through spectral data but also synthesized certain derivatives, enhancing our understanding of naturally occurring bromoindoles (Rasmussen et al., 1993).

Application in Organic Synthesis

A methodological study outlined the preparation of dibromo-dihydroindol-2-ones from indoles, indicating the versatility of bromoindole derivatives in synthesizing complex organic molecules. This research illustrates the bromination reactions and their utility in creating compounds with potential applications in pharmaceuticals and materials science (Parrick et al., 1989).

Marine Natural Products and Biological Activity

Indole derivatives, including 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges, demonstrating their significance as natural products with potential biological activities. This research not only highlights the diversity of marine natural products but also suggests the potential for discovering new bioactive compounds (McKay et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQFVFKFBJOOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2658626.png)

![6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2658628.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2658633.png)

![1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2658635.png)

![Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2658645.png)